molecular formula C8H12N2O2 B589558 1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide CAS No. 1329485-50-8

1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide

Cat. No.: B589558
CAS No.: 1329485-50-8
M. Wt: 176.245
InChI Key: MBDPCQCAKDHMRJ-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide is a chemical compound with the molecular formula C8H12N2O2•2HBr. It is a deuterated derivative of 1,4-Bis(1-aziridinyl)-2,3-butanedione, which is used in various chemical syntheses. The compound is known for its application in the synthesis of 2,3-butanedione derivatives and is primarily used for research purposes .

Preparation Methods

The synthesis of 1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide involves the reaction of aziridine with butanedione under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The industrial production of this compound involves large-scale synthesis in a cGMP (current Good Manufacturing Practice) facility to ensure high purity and quality.

Chemical Reactions Analysis

1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced to yield corresponding reduced derivatives.

    Substitution: The aziridine groups can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide involves the interaction of its aziridine groups with various molecular targets. The aziridine groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide can be compared with other similar compounds such as:

Properties

IUPAC Name

1,4-bis(2,2,3,3-tetradeuterioaziridin-1-yl)butane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h1-6H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDPCQCAKDHMRJ-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CC(=O)C(=O)CN2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N1CC(=O)C(=O)CN2C(C2([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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